molecular formula C19H30BNO4 B2815481 4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine CAS No. 2246738-88-3

4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine

Cat. No.: B2815481
CAS No.: 2246738-88-3
M. Wt: 347.26
InChI Key: MVQQWAKSXLAIIF-UHFFFAOYSA-N
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Description

4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine is a high-value chemical intermediate designed for advanced research and development, particularly in pharmaceutical chemistry. This compound integrates a protected boronic acid functional group (as a stable pinacol boronic ester) with a morpholine moiety, a privileged structure in drug design known for improving solubility and influencing the pharmacokinetic properties of candidate molecules . The primary research application of this reagent is as a key building block in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds. This palladium-catalyzed process allows researchers to efficiently link the boronic ester segment of this molecule with a variety of organic halides, enabling the systematic construction of complex biaryl and heterobiaryl structures often found in active pharmaceutical ingredients (APIs) and other functional materials . The stability of the pinacol ester group makes it advantageous for storage and handling compared to its boronic acid counterpart. While specific biological data for this exact compound is not available, molecules featuring similar morpholine-substituted boronic ester scaffolds are increasingly sought after for applications in drug development pipelines and the synthesis of specialty chemicals . The presence of the morpholine ring can be critical for modulating the bioactivity and physicochemical properties of the final target compound. This product is offered for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care in a laboratory setting, adhering to all relevant safety protocols.

Properties

IUPAC Name

4-[2-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO4/c1-15-14-16(20-24-18(2,3)19(4,5)25-20)6-7-17(15)23-13-10-21-8-11-22-12-9-21/h6-7,14H,8-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQQWAKSXLAIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246738-88-3
Record name 4-{2-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}morpholine
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Biological Activity

4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine (CAS: 690636-28-3) is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological effects based on diverse research findings.

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C18H28BNO4
Molecular Weight 333.24 g/mol
IUPAC Name 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine
Purity 95%
CAS Number 690636-28-3

The biological activity of this compound is largely attributed to its interaction with various biological pathways. It is believed to act as a modulator in cellular signaling pathways related to inflammation and cell proliferation.

Recent studies have shown that compounds containing boron-dioxaborolane moieties can influence the JAK-STAT signaling pathway, which is critical in immune responses and inflammation. This pathway is often implicated in diseases such as rheumatoid arthritis and cancer .

Anticancer Activity

Research indicates that derivatives of morpholine compounds exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the dioxaborolane group enhances the compound's ability to interact with cellular targets involved in cancer progression .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are key players in inflammatory diseases. This suggests potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease .

Case Studies

  • Cell Line Studies : In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to apoptosis induction through caspase activation .
  • Animal Models : In vivo studies using murine models of rheumatoid arthritis demonstrated that administration of the compound led to decreased joint swelling and reduced levels of inflammatory markers in serum. Histological analysis showed less synovial inflammation compared to control groups .

Scientific Research Applications

Medicinal Chemistry

The incorporation of boron into organic molecules has been shown to enhance biological activity. The compound can serve as a boron-based drug candidate , particularly in the development of therapeutics targeting cancer and other diseases. Boron compounds have been recognized for their potential in:

  • Targeted drug delivery : The ability to modify pharmacokinetics and biodistribution.
  • Anticancer agents : Compounds containing boron have been studied for their effectiveness in inhibiting tumor growth and metastasis.

Materials Science

The morpholine derivative can be utilized in the synthesis of advanced materials:

  • Polymer Chemistry : It can act as a monomer or crosslinker in the production of polymers with specific properties such as enhanced thermal stability or chemical resistance.
  • Nanomaterials : The compound may be involved in the fabrication of nanostructured materials for applications in electronics or catalysis.

Biochemistry

In biochemical applications, the compound's unique structure allows it to interact with biological systems:

  • Enzyme Inhibition : Investigations into how this compound might inhibit specific enzymes could lead to new avenues for therapeutic interventions.
  • Probes for Biological Imaging : The boron atom can be functionalized to create imaging agents that allow for visualization of biological processes.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of boron-containing compounds similar to 4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Polymer Development

Research demonstrated that incorporating the compound into polymer matrices enhanced mechanical properties and thermal stability. The resulting materials showed promise for use in high-performance applications such as aerospace and automotive components.

Comparison with Similar Compounds

Structural Classification of Analogs

Similar compounds are categorized based on core structures:

Phenyl-Based Derivatives
  • Example: 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine (CAS 852227-95-3) Structure: Morpholine directly attached to a phenyl ring with a boronate group at the meta position. Synthesis: Reacting boronate-containing phenol derivatives with morpholine-substituted alkyl halides (e.g., 4-(2-chloroethyl)morpholine) using Cs₂CO₃/KI in DMF (65°C, 12h; 67% yield) . Properties: Purity ≥90%, stored under inert atmosphere .
  • Example : 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine (CAS 364794-81-0)

    • Structure : Phenethyl linker between morpholine and para-boronate phenyl.
    • Applications : Intermediate in pharmaceutical synthesis; molecular weight 317.23, stored at 2–8°C .
Heterocyclic Derivatives
  • Example : 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine (CAS 485799-04-0)

    • Structure : Pyridine ring with boronate at position 5 and morpholine at position 2.
    • Synthesis : Cross-coupling of boronate precursors with halogenated pyridines (45% yield) .
    • Properties : Molecular formula C₁₅H₂₃BN₂O₃; 97% purity .
  • Example: 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine Structure: Thiazole core with boronate and morpholine substituents. Applications: Potential use in materials science or medicinal chemistry .
Substituent-Modified Analogs
  • Example : 4-(3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

    • Structure : Methoxy group at the meta position of the boronate-phenyl ring.
    • Synthesis : CsF-mediated reaction (60°C, 6h; 67% yield) .
    • Impact : Methoxy enhances electron density, altering reactivity in cross-coupling .
  • Example: 4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine Structure: Furopyridine core with methyl and boronate substituents. Synthesis: 68% yield via palladium-catalyzed coupling . Applications: Intermediate in kinase inhibitor development .

Physicochemical Properties

Property Target Compound* 4-[3-(Boronate)phenyl]morpholine 4-(Phenethyl)morpholine
Molecular Weight ~317 g/mol (estimated) 289.18 g/mol 317.23 g/mol
Purity Not reported 90% 99% (industrial grade)
Storage Likely inert atmosphere Inert atmosphere, 2–8°C 2–8°C
Hazards H302, H315, H319, H335 (analogous) H302, H315, H319, H335 Similar

Q & A

Q. What are the key synthetic pathways for preparing 4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring via Suzuki-Miyaura coupling to introduce the boronic ester group. Subsequent steps include etherification to attach the morpholine-ethyloxy moiety. For example, a similar compound (4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine) was synthesized via palladium-catalyzed cross-coupling followed by nucleophilic substitution . Critical parameters include:
  • Catalyst system : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for Suzuki coupling.
  • Temperature control : 80–100°C for boronic ester formation.
  • Purification : Column chromatography with hexanes/EtOAC (+0.25% Et₃N) to isolate intermediates .
    Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent boronic ester hydrolysis .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed via:
  • HPLC : Retention time comparison against standards (e.g., 97% purity in vs. 90% in ).
  • NMR spectroscopy : Integration of aromatic protons (δ 7.2–7.8 ppm) and morpholine methylene groups (δ 3.5–3.7 ppm) confirms structural fidelity .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 309.23 for C₁₅H₂₄BNO₃S) validate molecular weight .
    Contaminants like unreacted boronic acid or deprotected intermediates are monitored using TLC (Rf = 0.3–0.5 in EtOAc/hexanes) .

Advanced Research Questions

Q. What strategies are employed to optimize Suzuki-Miyaura cross-coupling reactions involving this boronic ester?

  • Methodological Answer : Optimization focuses on:
  • Ligand selection : Bulky ligands (e.g., SPhos) enhance steric protection of the boronic ester, reducing homocoupling byproducts .
  • Solvent systems : THF/H₂O (4:1) or DME/EtOH mixtures improve solubility while minimizing ester hydrolysis .
  • Catalyst loading : 2–5 mol% Pd(OAc)₂ achieves >80% conversion in model reactions (e.g., coupling with aryl halides) .
    Computational modeling (e.g., DFT calculations) predicts regioselectivity in coupling reactions, as demonstrated in ICReDD’s integrated reaction design workflows .

Q. How do reaction conditions influence the stability of the dioxaborolane ring during functionalization?

  • Methodological Answer : The dioxaborolane group is prone to hydrolysis under acidic or aqueous conditions. Stability studies show:
  • pH dependence : Degradation occurs below pH 5 or above pH 9, confirmed via LC-MS tracking of boronic acid byproducts (m/z 209.1) .
  • Temperature effects : Prolonged heating (>100°C) in polar solvents (e.g., DMF) accelerates ring opening.
    Mitigation strategies include:
  • Anhydrous reaction setups : Use of molecular sieves or argon atmospheres .
  • Protective groups : Triisopropylsilyl (TIPS) or pinacol esters stabilize boronates during multi-step syntheses .

Contradictions and Resolutions

  • Purity Discrepancies : reports 97% purity, while cites 90%. This likely reflects differences in purification protocols (e.g., column chromatography vs. recrystallization). Researchers should validate purity in-house using orthogonal methods (HPLC + NMR) .
  • Yield Variability : Synthesis of a related compound (3-(4-boronophenyl)morpholine) yielded 27% in one study , emphasizing the need for iterative optimization of catalyst systems and reaction times.

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